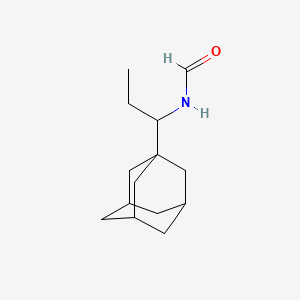
Formamide, N-(1-adamantyl-1-propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Adamantyl)propyl]formamide is an organic compound characterized by the presence of an adamantane moiety attached to a propyl chain, which is further linked to a formamide group. This compound is notable for its unique structural features, which confer distinct chemical and physical properties. The adamantane core is a rigid, diamond-like structure that imparts stability and resistance to degradation, making it a valuable component in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-adamantyl)propyl]formamide typically involves the reaction of 1-bromoadamantane with formamide in the presence of sulfuric acid. This reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the formamide group. The reaction is carried out at elevated temperatures, usually around 85°C, to facilitate the substitution process .
Industrial Production Methods: On an industrial scale, the production of N-[1-(1-adamantyl)propyl]formamide follows a similar synthetic route but is optimized for higher yields and efficiency. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to isolate the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-[1-(1-adamantyl)propyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formamide group to an amine, yielding N-[1-(1-adamantyl)propyl]amine.
Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of adamantane carboxylic acid or adamantane ketone.
Reduction: Production of N-[1-(1-adamantyl)propyl]amine.
Substitution: Generation of halogenated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)propyl]formamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its use in drug development, particularly in designing antiviral agents and treatments for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-[1-(1-adamantyl)propyl]formamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to disrupt the function of viral proteins, making it effective as an antiviral agent. Additionally, the formamide group can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s rigid structure allows it to fit into specific binding sites, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
- N-(1-Adamantyl)formamide
- N-(1-Adamantyl)acetamide
- 1-Adamantylamine
Comparison: N-[1-(1-adamantyl)propyl]formamide is unique due to the presence of the propyl chain, which imparts additional flexibility and reactivity compared to other adamantane derivatives. This structural feature allows for a broader range of chemical modifications and applications. In contrast, compounds like N-(1-adamantyl)formamide and N-(1-adamantyl)acetamide lack this flexibility, limiting their utility in certain contexts .
Eigenschaften
CAS-Nummer |
101468-18-2 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
N-[1-(1-adamantyl)propyl]formamide |
InChI |
InChI=1S/C14H23NO/c1-2-13(15-9-16)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-13H,2-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
HXMLRRPELUNZKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


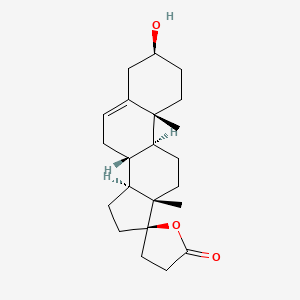
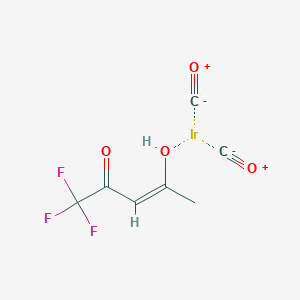
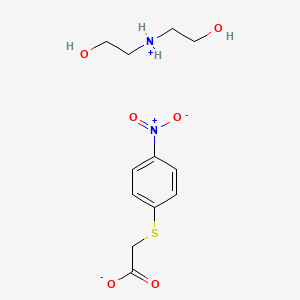
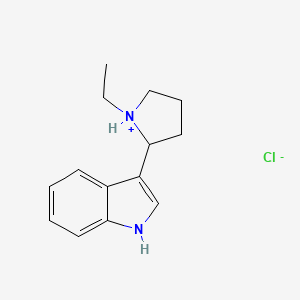
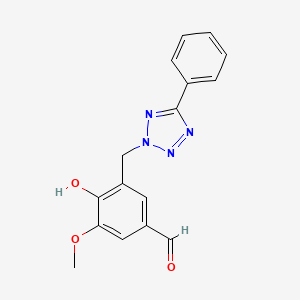

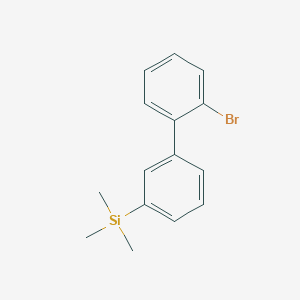
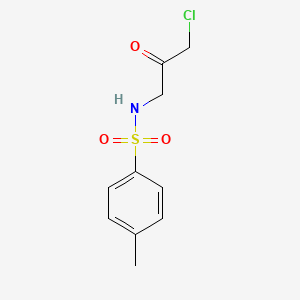
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)
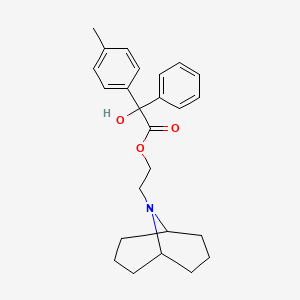
![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
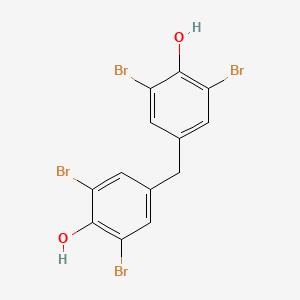
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)
